molecular formula C8H7N3O2 B1357485 Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 331647-95-1

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1357485
CAS No.: 331647-95-1
M. Wt: 177.16 g/mol
InChI Key: QNHIYHPRBVBSBQ-UHFFFAOYSA-N
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Description

“Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .


Chemical Reactions Analysis

The chemical reaction involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . Mechanistic studies have shown that the dual C (sp 3 )–H bond functionalization of inactive ketones is required for the formation of the title compounds .

Scientific Research Applications

Synthesis and Structural Applications

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is utilized in various synthetic pathways, contributing significantly to medicinal chemistry and material science due to its significant photophysical properties. The regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, for instance, involves the treatment of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3 to yield highly reactive derivatives, which are further reacted with amines and other reagents (Drev et al., 2014). This process highlights the versatility and importance of this compound in the synthesis of various derivatives with potential biological applications.

Antimicrobial and Antitumor Applications

Pyrazolo[1,5-a]pyrimidines have shown significant potential in antimicrobial and antitumor applications. A study focusing on the synthesis of novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles and their evaluation as antimicrobial agents and RNA polymerase inhibitors demonstrates the biological relevance of these compounds (Abdallah & Elgemeie, 2022). Furthermore, their use as scaffolds in antitumor agents, due to their structural diversity and kinase inhibitory activity, has been explored, indicating their significant role in drug development (Zhang et al., 2023).

Fluorescent Properties and Imaging Applications

The fluorescent properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their ability to undergo red-shifts with specific substitutions, make them potential candidates for the development of new fluorescent probes. This is particularly evident in studies exploring the synthesis and fluorescent spectroscopic properties of these compounds (Wu et al., 2008). Additionally, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized for use as PET tumor imaging agents, highlighting their application in diagnostic imaging (Xu et al., 2012).

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . They also have potential in the field of medicinal chemistry, with some derivatives showing antitumor potential .

Biochemical Analysis

Biochemical Properties

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in purine metabolism, thereby affecting nucleotide synthesis and cellular energy balance . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in conformational changes that affect the function of these biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, but it can undergo degradation over time, which may affect its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in purine and pyrimidine metabolism . These interactions can affect the synthesis and degradation of nucleotides, thereby influencing cellular energy balance and DNA replication . Additionally, this compound can alter the levels of various metabolites, which can have downstream effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. The distribution of this compound can also be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHIYHPRBVBSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598880
Record name Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331647-95-1
Record name Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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